molecular formula C13H24BrNO4 B6595184 tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate CAS No. 2006286-94-6

tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate

Cat. No.: B6595184
CAS No.: 2006286-94-6
M. Wt: 338.24 g/mol
InChI Key: YVZBCOHGRDGBDM-VIFPVBQESA-N
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Description

tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate: is a chemical compound commonly used in organic synthesis. It is characterized by the presence of a tert-butyl ester group, a Boc-protected amino group, and a bromine atom on a butanoate backbone. This compound is particularly useful in peptide synthesis and as an intermediate in the preparation of more complex molecules.

Scientific Research Applications

Chemistry: tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate is widely used in peptide synthesis as a building block.

Biology and Medicine: This compound is used in the synthesis of biologically active peptides and small molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

Target of Action

The primary target of “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” is the amino group in organic compounds . The compound is used as a protecting group for amines in organic synthesis . The role of this compound is to protect the amino group during reactions, allowing for transformations of other functional groups .

Mode of Action

The compound interacts with its target (the amino group) by forming a carbamate . This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than other derivatives due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides . By protecting the amino group, it allows for the successful completion of peptide synthesis without unwanted side reactions .

Pharmacokinetics

The boc group can be removed under acidic conditions, such as with trifluoroacetic acid (tfa) . This suggests that the compound’s bioavailability and metabolism could be influenced by the pH of the environment.

Result of Action

The result of the compound’s action is the protection of the amino group, allowing for the successful synthesis of peptides . After the peptide synthesis is complete, the Boc group can be removed, revealing the original amino group .

Action Environment

The action of “this compound” can be influenced by environmental factors such as temperature and pH. For example, high temperatures can facilitate the deprotection of Boc amino acids and peptides . Additionally, the presence of a strong acid such as TFA is required for the removal of the Boc group .

Safety and Hazards

The safety and hazards associated with “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” are largely dependent on the conditions under which it is handled and used. For instance, the CO2 gas that forms during the reaction should be allowed to escape . It’s also important to note that the tert-butyl cation can either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers .

Biochemical Analysis

Biochemical Properties

tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate: plays a vital role in biochemical reactions, primarily due to its ability to act as a protected amino acid. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino function, preventing unwanted side reactions during synthesis. This compound interacts with various enzymes and proteins, particularly those involved in peptide bond formation and cleavage. For instance, it can be used in the synthesis of peptides by interacting with enzymes like proteases, which recognize and cleave specific peptide bonds .

Cellular Effects

The effects of This compound on cells are primarily related to its role in peptide synthesis. It influences cell function by participating in the formation of peptides that can act as signaling molecules, enzymes, or structural components. This compound can affect cell signaling pathways by contributing to the synthesis of peptides that interact with cell surface receptors, thereby modulating gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The Boc group protects the amino function, allowing selective reactions to occur at other sites. This protection is crucial during peptide synthesis, where the compound can be selectively deprotected to reveal the amino group for subsequent reactions. The deprotection process typically involves the use of strong acids like trifluoroacetic acid, which cleaves the Boc group, allowing the amino group to participate in peptide bond formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time, especially when exposed to moisture or high temperatures. Long-term studies have shown that the compound maintains its integrity for extended periods, making it suitable for use in various biochemical applications .

Dosage Effects in Animal Models

The effects of This compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound: is involved in several metabolic pathways, primarily those related to peptide synthesis and degradation. The compound interacts with enzymes like proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. Additionally, the Boc group can be metabolized by specific enzymes, leading to the release of the active amino acid derivative .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of This compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical functions. For example, it may localize to the endoplasmic reticulum or Golgi apparatus, where it participates in peptide synthesis and processing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate to form the Boc-protected amino group.

    Bromination: The butanoate backbone is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like triethylamine.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

  • Substitution reactions yield various substituted butanoates.
  • Deprotection reactions yield the free amine.
  • Hydrolysis reactions yield the corresponding carboxylic acid.

Comparison with Similar Compounds

    tert-Butyl (S)-3-amino-4-bromobutanoate: Lacks the Boc protection on the amino group.

    tert-Butyl (S)-3-(Boc-amino)-4-chlorobutanoate: Contains a chlorine atom instead of a bromine atom.

    tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate: Contains an iodine atom instead of a bromine atom.

Uniqueness: tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate is unique due to the combination of the Boc-protected amino group and the bromine atom. This combination allows for selective deprotection and substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl (3S)-4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZBCOHGRDGBDM-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501117184
Record name Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006286-94-6
Record name Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006286-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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